N-{4-[(pyridin-3-ylcarbamothioyl)amino]phenyl}acetamide
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Overview
Description
N-{4-[(pyridin-3-ylcarbamothioyl)amino]phenyl}acetamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring, a carbamothioyl group, and an acetamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(pyridin-3-ylcarbamothioyl)amino]phenyl}acetamide typically involves the reaction of 4-aminophenylacetamide with pyridine-3-carbamothioyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(pyridin-3-ylcarbamothioyl)amino]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
N-{4-[(pyridin-3-ylcarbamothioyl)amino]phenyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-{4-[(pyridin-3-ylcarbamothioyl)amino]phenyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer progression .
Comparison with Similar Compounds
Similar Compounds
- N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide
- N-(pyridin-4-yl)pyridin-4-amine
- N-(pyridin-2-yl)amides
Uniqueness
N-{4-[(pyridin-3-ylcarbamothioyl)amino]phenyl}acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C14H14N4OS |
---|---|
Molecular Weight |
286.35 g/mol |
IUPAC Name |
N-[4-(pyridin-3-ylcarbamothioylamino)phenyl]acetamide |
InChI |
InChI=1S/C14H14N4OS/c1-10(19)16-11-4-6-12(7-5-11)17-14(20)18-13-3-2-8-15-9-13/h2-9H,1H3,(H,16,19)(H2,17,18,20) |
InChI Key |
CMAVIICFEHITFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=S)NC2=CN=CC=C2 |
Origin of Product |
United States |
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